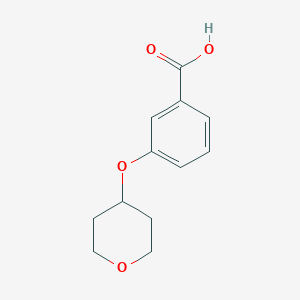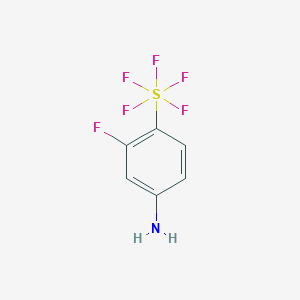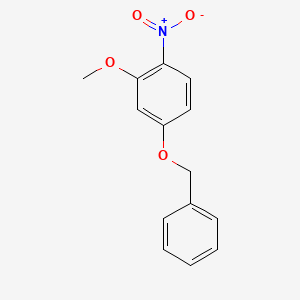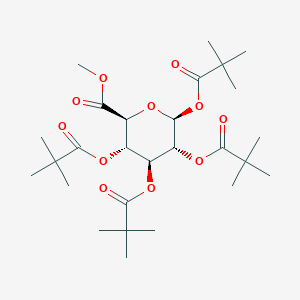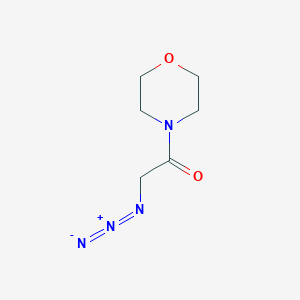
3-(1,4-Diazepan-1-yl)pyrazine-2-carbonitrile
Übersicht
Beschreibung
“3-(1,4-Diazepan-1-yl)pyrazine-2-carbonitrile” is a chemical compound with the CAS Number: 874815-88-0 . It has a molecular weight of 203.25 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 3-(1,4-diazepan-1-yl)-2-pyrazinecarbonitrile . The InChI Code is 1S/C10H13N5/c11-8-9-10(14-4-3-13-9)15-6-1-2-12-5-7-15/h3-4,12H,1-2,5-7H2 . For a detailed molecular structure, it’s recommended to refer to chemical databases or use molecular visualization software.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 203.25 . It’s stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Pyrazine derivatives, including 3-(1,4-Diazepan-1-yl)pyrazine-2-carbonitrile, have garnered attention due to their diverse pharmacological properties. These compounds, belonging to the 1,4-diazines class, are critical in heterocyclic chemistry and have been synthesized and evaluated across various pharmacological spectrums, such as antiproliferative, anti-infective, and cardiovascular or nervous system effects. Some have even achieved clinical drug status globally due to their effectiveness in treating multiple conditions (Doležal & Zítko, 2015).
Pharmacological Effects of Pyrazine Derivatives
The pharmacological landscape for pyrazine derivatives is vast, with compounds exhibiting antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The rapid growth in the investigation of these compounds reflects their potential in adding to the pharmaceutical arsenal, particularly as inhibitors of protein kinases and β-secretase, which are promising areas for the development of antiproliferatives and Alzheimer's disease treatments, respectively (Ferreira & Kaiser, 2012).
1,4-Diazepines and Biological Significance
1,4-Diazepines, closely related to the structure of this compound, have shown a broad spectrum of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer effects. Their significance in medicinal chemistry underscores the value of 1,4-diazepine derivatives in pharmaceutical development (Rashid et al., 2019).
High Energy Density Materials
Beyond pharmacological applications, pyrazine derivatives like this compound are explored in the field of high energy density materials (HEDMs). These compounds offer promising avenues in energetic materials, with applications in propellants, explosives, and gas generators. The unique properties of pyrazine-based energetic compounds can significantly improve burning rates, reduce sensitivity, and enhance detonation performance, showcasing the broad application prospect of these compounds in energetic materials (Yongjin & Shuhong, 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Similar compounds have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Eigenschaften
IUPAC Name |
3-(1,4-diazepan-1-yl)pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-8-9-10(14-4-3-13-9)15-6-1-2-12-5-7-15/h3-4,12H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCLAEBKVVQXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



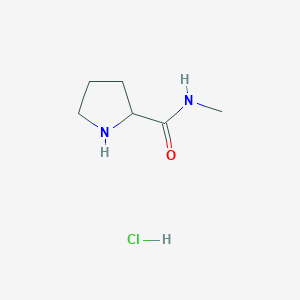
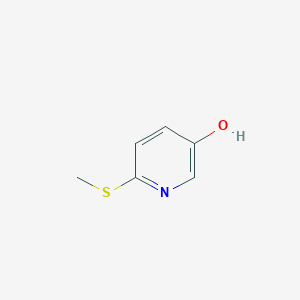
![3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole](/img/structure/B3043410.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)

